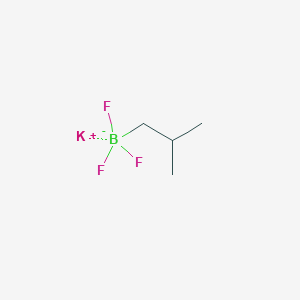

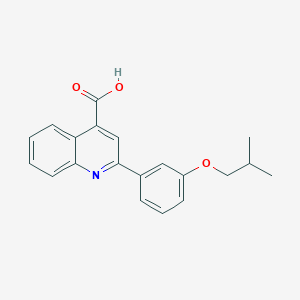

![molecular formula C5H3ClN4O B2724632 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 1384265-61-5](/img/structure/B2724632.png)

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” is a chemical compound that has a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine). These compounds are capable of binding to the enzyme and strongly inhibit its activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidines has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of a new 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine via its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one .Molecular Structure Analysis

The molecular structure of “6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” can be found in various databases . The compound has a molecular weight of 154.56 .Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” have been studied in the context of its potential as a therapeutic agent . For example, it has been used as a starting material in the synthesis of novel CDK2 inhibitors .Aplicaciones Científicas De Investigación

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase (TK) that plays a crucial role in cancer progression. SI388 was identified as a potent Src inhibitor from a library of pyrazolo[3,4-d]pyrimidines. Its inhibitory activity against Src kinase disrupts aberrant cell proliferation, survival, and migration. Notably, Src hyperactivation often results from upstream receptor tyrosine kinases (RTKs) such as EGFR, PDGFR, and MET. By targeting Src, SI388 holds promise as a therapeutic agent for various cancers .

Glioblastoma (GBM) Treatment

Glioblastoma, a highly aggressive brain tumor, remains challenging to treat. SI388 has been evaluated in 2D and 3D GBM cellular models. It significantly inhibits Src kinase, impacting cell viability and tumorigenicity. Moreover, SI388 enhances cancer cell sensitivity to ionizing radiation, suggesting its potential as an adjunct therapy for GBM patients .

Radiotherapy Resistance

Radiotherapy resistance is a common issue in cancer treatment. SI388’s ability to sensitize cancer cells to ionizing radiation makes it a promising candidate for overcoming radioresistance. By targeting Src, it may enhance the efficacy of radiotherapy .

Other Potential Applications

While the primary focus has been on Src inhibition and GBM, SI388’s broader applications warrant exploration. Researchers may investigate its effects on other cancer types, metastasis, and angiogenesis. Additionally, preclinical studies could explore its safety profile and pharmacokinetics .

Safety and Hazards

The safety data sheet for “6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-5-7-1-2-3(8-5)9-10-4(2)11/h1H,(H2,7,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTQPJXESRTUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)NNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

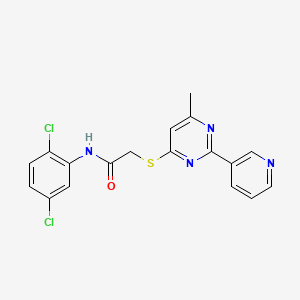

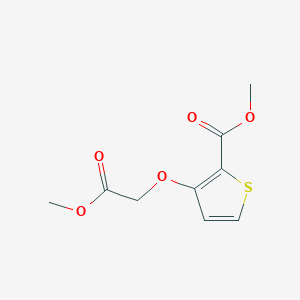

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)

![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)

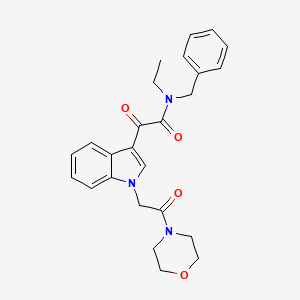

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2724556.png)

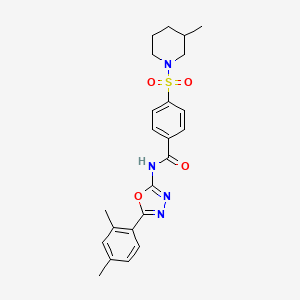

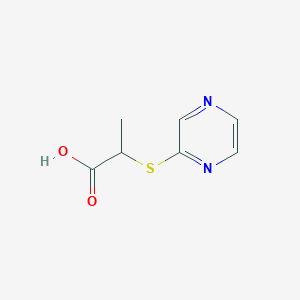

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2724561.png)

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole](/img/structure/B2724568.png)

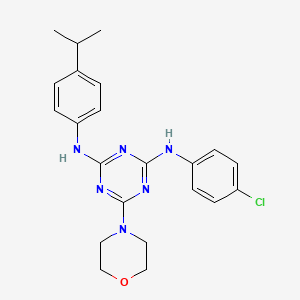

![3-Fluoro-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2724570.png)